molecular formula C34H62N8O7 B12818044 Palmitoyl Tetrapeptide-3/7

Palmitoyl Tetrapeptide-3/7

Cat. No.: B12818044
M. Wt: 694.9 g/mol
InChI Key: IHRKJQSLKLYWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl Tetrapeptide-3/7 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the peptide with high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tetrapeptide-3/7 primarily undergoes peptide bond formation during its synthesis. Other reactions it may undergo include:

Common Reagents and Conditions

Major Products Formed

The primary product formed is the this compound itself. Depending on the specific synthesis route and conditions, analogs or derivatives with modified amino acid sequences or additional functional groups may also be produced .

Scientific Research Applications

Chemistry

In chemistry, Palmitoyl Tetrapeptide-3/7 is studied for its ability to form stable peptide bonds and its potential use in the synthesis of other bioactive peptides. Its stability and ease of synthesis make it a valuable model compound for peptide research .

Biology

Biologically, this compound is known for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it useful in studies related to inflammation and immune response .

Medicine

In medicine, this peptide is explored for its potential therapeutic applications in wound healing and skin regeneration. Its ability to stimulate collagen production and improve skin elasticity makes it a candidate for treating skin conditions and promoting tissue repair .

Industry

In the cosmetic industry, this compound is widely used in anti-aging products. It is incorporated into creams, serums, and lotions to reduce the appearance of wrinkles and improve skin texture. Its efficacy in enhancing skin hydration and elasticity is well-documented .

Mechanism of Action

Palmitoyl Tetrapeptide-3/7 exerts its effects by acting as a cell-signaling molecule. It binds to specific receptors on the surface of skin cells, triggering a cascade of biochemical events that lead to increased collagen synthesis and reduced inflammation. The peptide mimics the activity of natural growth factors, promoting the regeneration of the extracellular matrix and enhancing skin firmness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and its dual action of stimulating collagen production while reducing inflammation. This combination makes it particularly effective in anti-aging skincare formulations, providing both structural support and soothing effects to the skin .

Properties

IUPAC Name

2-[[1-[5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKJQSLKLYWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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